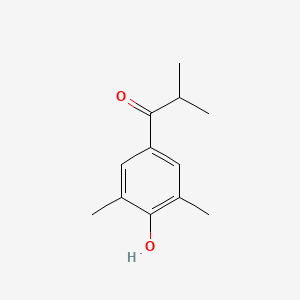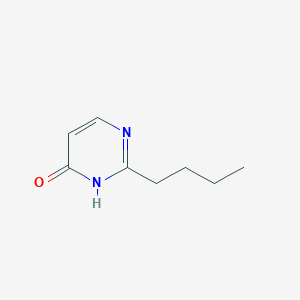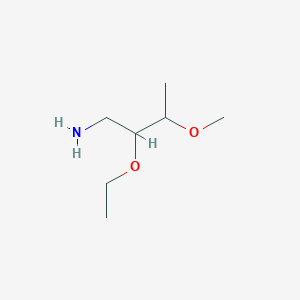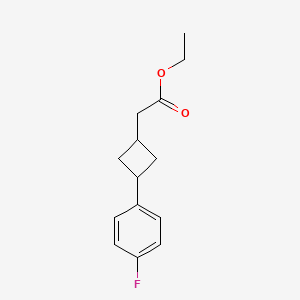![molecular formula C10H15ClN2O3 B13075927 2-[(2-Hydroxy-ethyl)-(4-nitroso-phenyl)-amino]-ethanol hcl](/img/structure/B13075927.png)
2-[(2-Hydroxy-ethyl)-(4-nitroso-phenyl)-amino]-ethanol hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Hydroxy-ethyl)-(4-nitroso-phenyl)-amino]-ethanol hydrochloride is a chemical compound with the molecular formula C10H15ClN2O3. This compound is known for its unique structure, which includes a nitroso group attached to a phenyl ring, and two hydroxyethyl groups. It is primarily used in research and industrial applications due to its specific chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxy-ethyl)-(4-nitroso-phenyl)-amino]-ethanol hydrochloride typically involves the reaction of 4-nitrosoaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to purification steps, such as crystallization or distillation, to isolate the final product. The use of automated systems and advanced monitoring techniques ensures high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Hydroxy-ethyl)-(4-nitroso-phenyl)-amino]-ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyethyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines with hydroxyethyl groups.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-[(2-Hydroxy-ethyl)-(4-nitroso-phenyl)-amino]-ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(2-Hydroxy-ethyl)-(4-nitroso-phenyl)-amino]-ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The hydroxyethyl groups may also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrosoaniline: Shares the nitroso group but lacks the hydroxyethyl groups.
2-Aminoethanol: Contains the hydroxyethyl group but lacks the nitroso and phenyl groups.
N-Phenylhydroxylamine: Similar structure but with different functional groups.
Uniqueness
2-[(2-Hydroxy-ethyl)-(4-nitroso-phenyl)-amino]-ethanol hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both nitroso and hydroxyethyl groups allows for a diverse range of chemical transformations and interactions, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H15ClN2O3 |
|---|---|
Peso molecular |
246.69 g/mol |
Nombre IUPAC |
2-[N-(2-hydroxyethyl)-4-nitrosoanilino]ethanol;hydrochloride |
InChI |
InChI=1S/C10H14N2O3.ClH/c13-7-5-12(6-8-14)10-3-1-9(11-15)2-4-10;/h1-4,13-14H,5-8H2;1H |
Clave InChI |
ITQKHTZLOYDFCH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=O)N(CCO)CCO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-(Thiophen-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13075862.png)
![7-methyl-2-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13075874.png)

![1-Ethyl-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13075894.png)
![4-Ethyl-1-methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine](/img/structure/B13075896.png)
![6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylicacid](/img/structure/B13075899.png)
![N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine](/img/structure/B13075909.png)

![1-[(5-Methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13075917.png)
![4-((8-(4-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino)benzoic acid](/img/structure/B13075929.png)

